Boc-N-Amido-PEG4-propargyl

Description

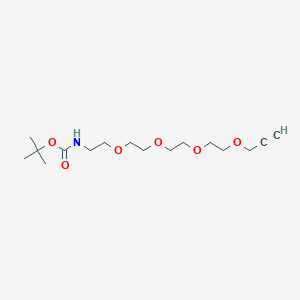

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCBQLUQQSACBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-Amido-PEG4-propargyl: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-Amido-PEG4-propargyl is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of PROTACs. Detailed experimental protocols and workflow diagrams are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

This compound possesses three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group.[4] The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions.[4] The hydrophilic PEG4 spacer enhances the aqueous solubility and cell permeability of the resulting conjugate, which are crucial properties for effective drug delivery.[5] The terminal propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][6]

The chemical structure of this compound is as follows:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C16H29NO6 | [4] |

| Molecular Weight | 331.4 g/mol | [4] |

| CAS Number | 1219810-90-8 | [4] |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Purity | ≥95-98% | N/A |

| Solubility | Soluble in DMSO, DCM, DMF | [4] |

| Storage | -20°C | [4] |

Applications in PROTAC Synthesis

The unique trifunctional nature of this compound makes it an ideal linker for the modular synthesis of PROTACs. A typical PROTAC consists of a "warhead" that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The synthesis of a PROTAC using this compound generally involves a two-step process:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the linker is reacted with an azide-functionalized E3 ligase ligand or warhead. This highly specific and efficient reaction forms a stable triazole linkage.[5][7]

-

Boc Deprotection and Amide Coupling: The Boc protecting group is removed from the amine terminus of the linker under acidic conditions. The newly exposed amine is then coupled to the carboxylic acid of the other binding partner (either the warhead or the E3 ligase ligand) via an amide bond formation reaction.

This modular approach allows for the rapid and efficient synthesis of a library of PROTACs with varying warheads, E3 ligase ligands, and linker attachment points, facilitating the optimization of their biological activity.[7]

Experimental Protocols

The following are detailed, representative protocols for the key reactions involved in the synthesis of a PROTAC using this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the CuAAC reaction between this compound and an azide-functionalized binding partner (e.g., an E3 ligase ligand).

Materials:

-

This compound

-

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N-azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

-

Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water

Procedure:

-

In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0-1.2 eq) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water. If using TBTA, pre-mix the CuSO₄·5H₂O with TBTA (0.1-0.2 eq) in the solvent.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-mixed Cu/TBTA solution).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole-linked product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection in Solution Phase

This protocol outlines the removal of the Boc protecting group from the amine terminus of the linker.

Materials:

-

Boc-protected intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for co-evaporation)

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base (e.g., saturated sodium bicarbonate solution during an aqueous workup).

Protocol 3: Amide Bond Formation

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized binding partner (e.g., a warhead).

Materials:

-

Deprotected amine-linker-E3 ligase ligand intermediate (from Protocol 2)

-

Carboxylic acid-functionalized warhead

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DMF

Procedure:

-

In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized warhead (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add a solution of the deprotected amine-linker-E3 ligase ligand intermediate (1.0-1.2 eq) in anhydrous DMF to the activated ester solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% lithium chloride solution (to remove DMF), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow for the development and biological evaluation of a PROTAC synthesized using this compound.

Signaling Pathway of PROTAC Action

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Conclusion

This compound is a highly versatile and valuable linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, allows for a modular and efficient approach to drug discovery. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for researchers and scientists working to harness the power of targeted protein degradation for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Boc-N-Amido-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-N-Amido-PEG4-propargyl, a versatile heterobifunctional linker crucial for advancements in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal alkyne group and a Boc-protected amine. This structure allows for sequential conjugation reactions, making it an invaluable tool in the construction of complex biomolecules.[1][2] The propargyl group facilitates covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][3][4] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.[2]

| Property | Value | Source |

| Molecular Weight | 331.4 g/mol | [5] |

| Molecular Formula | C16H29NO6 | [5] |

| Purity | Typically ≥95-98% | [4][5] |

| CAS Number | 1219810-90-8 | [5] |

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][6] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.

This compound serves as a flexible linker in PROTAC synthesis.[1] The synthetic strategy typically involves two key steps:

-

Click Chemistry: The propargyl group of the linker is reacted with an azide-functionalized molecule, which could be either the target protein ligand or the E3 ligase ligand.

-

Amide Coupling: Following the deprotection of the Boc group, the resulting amine is coupled with a carboxylic acid-functionalized partner (the other ligand) to complete the PROTAC structure.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the copper(I)-catalyzed cycloaddition of an azide-containing molecule to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., ligand for a target protein)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in the reaction solvent.

-

Prepare a solution of copper(II) sulfate (0.1-0.2 equivalents) in the reaction solvent.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.

General Protocol for Boc Deprotection and Amide Coupling

This protocol describes the deprotection of the Boc group and subsequent amide bond formation.

Materials:

-

Boc-protected intermediate from the CuAAC reaction

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand)

-

Coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

Part 1: Boc Deprotection

-

Dissolve the Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Part 2: Amide Coupling

-

Dissolve the amine salt and the carboxylic acid-functionalized molecule (1.0-1.2 equivalents) in anhydrous DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the amine salt.

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

-

The final PROTAC product is then purified by preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Caption: Synthetic Workflow for a PROTAC using this compound.

Caption: Mechanism of Action for a PROTAC-mediated protein degradation.

References

Technical Guide: Boc-N-Amido-PEG4-propargyl (CAS No. 1219810-90-8) in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Boc-N-Amido-PEG4-propargyl, a bifunctional linker crucial in the field of targeted protein degradation. With the CAS number 1219810-90-8, this molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, experimental protocols for its application, and the underlying mechanism of action of PROTACs synthesized using this linker.

Introduction

This compound is a hetero-bifunctional linker containing a Boc-protected amine and a terminal propargyl group. The polyethylene glycol (PEG) spacer enhances solubility and provides optimal length and flexibility for the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase. This guide will serve as a comprehensive resource for researchers leveraging this linker in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1219810-90-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₆H₂₉NO₆ | [2][3][5][6] |

| Molecular Weight | 331.40 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95-98% | [2][3] |

| Solubility | Soluble in DMSO, DCM, DMF | [2] |

| Storage | -20°C | [2] |

Mechanism of Action in PROTACs

PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.

This compound serves as the linker, playing a critical role in the PROTAC's function. The propargyl group allows for covalent attachment to an azide-modified ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The Boc-protected amine, after deprotection, can be coupled to a carboxylic acid-functionalized ligand. The PEG4 spacer provides the necessary length and flexibility for the PROTAC to simultaneously bind both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. glycomindsynth.com [glycomindsynth.com]

- 4. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]

- 5. This compound | Alkynyls | Ambeed.com [ambeed.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. t-Boc-N-Amido-PEG4-propargyl (1 x 100 mg) | Reagentia [reagentia.eu]

An In-depth Technical Guide to the Synthesis of Boc-N-Amido-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-N-Amido-PEG4-propargyl, a valuable heterobifunctional linker molecule. This compound is of significant interest in the fields of drug delivery, proteomics, and bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a Boc-protected amine for controlled, sequential conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for facile "click" chemistry reactions.

Physicochemical and Quantitative Data

The key quantitative and physicochemical properties of this compound are summarized in the table below for easy reference and comparison. This data is critical for reaction planning, characterization, and downstream applications.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₉NO₆ | [1] |

| Molecular Weight | 331.4 g/mol | [1][2] |

| CAS Number | 1219810-90-8 | [1][2] |

| Appearance | Colorless to light yellow liquid or oil | |

| Purity | ≥95-98% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C, under an inert atmosphere | [2] |

Synthesis Route: Amide Coupling

The most direct and widely applicable synthetic route to this compound is through the amide coupling of a Boc-protected amino-PEG precursor with propynoic acid. This reaction is typically facilitated by the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, thereby increasing the efficiency of the amidation.

The overall reaction scheme is depicted below:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via EDC/NHS-mediated amide coupling.

Materials:

-

Boc-NH-PEG4-amine (tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate)

-

Propynoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Activation of Propynoic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propynoic acid (1.2 equivalents) in anhydrous DCM.

-

Add NHS (1.2 equivalents) and EDC·HCl (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of propynoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Amide Coupling Reaction:

-

In a separate flask, dissolve Boc-NH-PEG4-amine (1.0 equivalent) in anhydrous DCM.

-

Add DIPEA (2.0 equivalents) to the solution of Boc-NH-PEG4-amine to act as a base.

-

Slowly add the solution of the activated propynoic acid (from step 1) to the Boc-NH-PEG4-amine solution at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the consumption of the starting amine by TLC.

-

-

Work-up and Extraction:

-

Upon completion of the reaction, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.[3]

-

Elute with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to isolate the pure this compound.

-

Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a viscous oil.

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the Boc protecting group (singlet at ~1.44 ppm), the PEG backbone (multiplets between 3.5-3.7 ppm), the methylene group adjacent to the amide nitrogen (triplet at ~3.4 ppm), the methylene group adjacent to the Boc-protected amine (triplet at ~3.2 ppm), and the terminal alkyne proton (singlet at ~2.0-2.5 ppm).

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound. The provided protocol is a general guideline and may require optimization based on specific laboratory conditions and the purity of the starting materials.

References

An In-depth Technical Guide on the Core Role of the PEG4 Spacer in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

In the intricate field of bioconjugation, the selection of a chemical linker to connect therapeutic molecules to biologics like antibodies or proteins is a critical determinant of the final conjugate's success. These linkers significantly influence the efficacy, stability, and pharmacokinetic profile of the bioconjugate. Among the various linkers available, polyethylene glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene glycol units—have emerged as a foundational technology.[1] This guide delves into the technical aspects of the PEG4 spacer, providing quantitative data, experimental protocols, and visual diagrams to illuminate its role in modern drug development.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is pivotal in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[1] This poor water solubility can lead to aggregation, diminishing efficacy and increasing the risk of an immune response.[1] The hydrophilic nature of the ethylene glycol units in the PEG4 spacer increases the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[1][2]

-

Reduced Immunogenicity and Enhanced Stability: The PEG component can form a protective hydration layer around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the likelihood of an immune response.[1][3] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

-

Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can modify the biodistribution of the bioconjugate.[1][3] This often results in improved drug exposure at the target site and a better overall therapeutic index.[1]

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer, which is approximately 1.4 nm, provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload remains accessible to its target once the bioconjugate reaches its destination.[1]

-

Discreteness and Homogeneity: A significant advantage of the PEG4 linker is its discrete nature, meaning it is a single molecular entity with a defined structure and molecular weight.[4] This contrasts with traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths.[4] This homogeneity is crucial for manufacturing and regulatory approval, as it ensures batch-to-batch consistency and a well-characterized final product.[4]

Data Presentation: Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While PEG4 often provides a favorable balance, the ideal length is context-dependent.[1] The following table summarizes quantitative data on the effect of different PEG spacer lengths on the properties of bioconjugates.

| Bioconjugate | PEG Spacer Length | Observation | Reference |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 spacer. | [1] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation when compared to the PEG2 spacer. | [1] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo in comparison to other lengths. | [1] |

| Bombesin-based radiolabeled antagonists | PEG2, PEG12 | Hydrophilicity increased with spacer length (logD: -1.95 for PEG2 vs. -2.22 for PEG12). | [5] |

| Bombesin-based radiolabeled antagonists | PEG2, PEG6 | Serum stability increased with spacer length (T1/2 = 246±4 min for PEG2 vs. 584±20 min for PEG6). | [5] |

| 177Lu-labeled bombesin conjugates | PEG4, PEG6 | Showed similar pharmacokinetics with high tumor uptake and excellent tumor-to-kidney ratios. | [5] |

Experimental Protocols

The following provides a detailed methodology for a common bioconjugation reaction involving a maleimide-functionalized payload and a thiol-containing biomolecule, utilizing a PEG4 spacer.

Protocol: Conjugation of a Thiol-Containing Biomolecule to a Maleimide-Activated Payload with a PEG4 Spacer

Materials:

-

Thiol-containing biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Maleimide-activated payload incorporating a PEG4 spacer, dissolved in a compatible organic solvent (e.g., DMSO)

-

Reducing agent (e.g., TCEP) if antibody disulfides need to be reduced

-

Quenching reagent (e.g., free cysteine or N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

-

Biomolecule Preparation (if necessary):

-

If targeting native disulfides in an antibody, partially reduce the antibody using a controlled amount of a reducing agent like TCEP. Incubate at 37°C for a specified time (e.g., 1-2 hours) to generate reactive thiol groups.

-

Immediately purify the reduced antibody using a desalting column to remove the excess reducing agent.

-

-

Conjugation Reaction:

-

Add the maleimide-activated PEG4-payload solution to the thiol-containing biomolecule solution. The molar ratio of the payload to the biomolecule should be optimized based on the desired drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of the payload.

-

Gently mix the reaction solution and incubate at room temperature or 4°C. The reaction time can vary from 1 to 4 hours, or overnight at 4°C. Monitor the reaction progress if possible.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine at a concentration several times higher than the initial concentration of the maleimide payload.[1]

-

Incubate for an additional 30-60 minutes.

-

-

Purification:

-

Characterization:

-

Characterize the purified bioconjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.

-

DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the payload. Mass spectrometry can provide a more precise DAR value.

-

Purity and aggregation can be assessed by SEC.

-

Mandatory Visualization

Caption: General workflow of antibody-drug conjugate (ADC) development using a PEG4 spacer.

Caption: Influence of the PEG4 spacer on the key properties of a bioconjugate.

Caption: The core structure of a PROTAC, highlighting the role of the PEG4 spacer.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools.[1] As the field of bioconjugation continues to evolve, the versatile properties of the PEG4 spacer will undoubtedly ensure its continued prominence in the design of innovative and effective biotherapeutics.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[5][6] The length, composition, rigidity, and attachment points of the linker all profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the POI.[7][8] This guide provides a comprehensive technical overview of PROTAC linkers, detailing their classification, design principles, and the experimental protocols used for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[4][9] This orchestrated interaction initiates a cascade of events within the ubiquitin-proteasome pathway, the primary mechanism for regulated protein degradation in eukaryotic cells.[10][11]

The process begins with the activation of ubiquitin by an E1 activating enzyme in an ATP-dependent manner.[10][12] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[10][12] The PROTAC molecule, by simultaneously binding to the POI and an E3 ligase, forms a ternary complex.[3][12] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[13][14] The successive addition of ubiquitin molecules results in a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[15][16] The proteasome then unfolds and degrades the tagged POI into small peptides, and the PROTAC molecule is released to engage in another cycle of degradation.[4][17]

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a significant impact on the PROTAC's physicochemical properties and biological activity.[1][17]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility.[17]

-

Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational freedom.[17] However, they are generally hydrophobic, which can negatively impact solubility.[1]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[18][] The ethylene glycol units provide polarity and can participate in hydrogen bonding.[17] Approximately 54-55% of reported PROTACs utilize PEG linkers.[10][18]

Advantages of Flexible Linkers:

-

Synthetically accessible and easy to modify.[17]

-

Conformational flexibility can increase the probability of forming a productive ternary complex.[17]

Disadvantages of Flexible Linkers:

-

High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[17]

-

Can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which can negatively impact oral bioavailability.[17]

Rigid Linkers

Rigid linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[1][17]

-

Cyclic Structures: Saturated rings like piperazine and piperidine can constrain the linker's conformation and enhance metabolic stability.[1][5]

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can facilitate π-π stacking interactions within the ternary complex.[17][]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[13][17]

Advantages of Rigid Linkers:

-

Can pre-organize the PROTAC for favorable ternary complex formation, reducing the entropic penalty of binding.[17]

-

May improve selectivity by disfavoring the formation of off-target ternary complexes.[3]

-

Can enhance metabolic stability.[10]

Disadvantages of Rigid Linkers:

-

Can be more synthetically challenging to prepare.[17]

-

Excessive rigidity can limit the PROTAC's ability to adopt the optimal conformation for ternary complex formation.[]

"Smart" and Functional Linkers

More recently, linkers with integrated functionalities are being explored.[17]

-

Photoswitchable Linkers: These linkers, often containing azobenzene units, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.[1]

-

Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism for controlled activation of the PROTAC.[7]

-

Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.[7]

Rational Design Principles for PROTAC Linkers

The optimization of a PROTAC linker is a multifactorial process that requires careful consideration of several parameters.[7]

Linker Length Optimization

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[7] A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex.[8] Conversely, a linker that is too long may result in an unstable or unproductive ternary complex.[8]

Impact of Linker Composition on Physicochemical Properties

The chemical makeup of the linker significantly influences the drug-like properties of the PROTAC.[7] The incorporation of polar functional groups, such as amides and ethers, can improve solubility, while lipophilic groups can enhance cell permeability.[7] The "chameleon effect" has been described for some flexible linkers, where they adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[17]

Attachment Points (Exit Vectors)

The points at which the linker is attached to the POI and E3 ligase ligands, known as the "exit vectors," are crucial.[17] The linker should be connected at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[17] Ideally, the attachment point should be in a solvent-exposed region of the ligand when it is bound to its target.[17]

Quantitative Data on Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |

| Alkyl/Ether | < 12 | No degradation | - | TBK1 | [10] |

| Alkyl/Ether | 12-29 | Submicromolar | >90 | TBK1 | [5] |

| Alkyl/Ether | 21 | 3 | 96 | TBK1 | [5] |

| Alkyl/Ether | 29 | 292 | 76 | TBK1 | [5] |

| Hydrocarbon | 16 | - | Superior degradation | Estrogen Receptor | [21] |

| Linker Composition | Effect on Degradation | Target Protein | Cell Line | Reference |

| Nine-atom alkyl chain | Concentration-dependent decrease | CRBN | HEK293T | [10] |

| Three PEG units | Weak degradation | CRBN | HEK293T | [5] |

| Flexible (PEG) | Exhibited degradation | Androgen Receptor | 22Rv1 | [10] |

| Rigid (Disubstituted Alkene) | More potent degradation | Androgen Receptor | 22Rv1 | [10] |

| Flexible Linker | Superior degradation efficiency | PI3K/mTOR | - | [14] |

| PROTAC Linker Type | Physicochemical Properties |

| Alkyl Chains | High flexibility, generally hydrophobic, can be metabolically labile. |

| PEG Chains | High flexibility, hydrophilic (improves solubility), can have reduced metabolic stability. |

| Piperazine/Piperidine | Increased rigidity, can enhance metabolic stability and solubility. |

| Aromatic Rings | High rigidity, planar, can participate in π-π stacking. |

| Alkynes/Triazoles | Rigid and linear, metabolically stable. |

Experimental Protocols for PROTAC Linker Evaluation

A systematic experimental workflow is essential for the evaluation and optimization of PROTAC linkers.

PROTAC Synthesis using Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the rapid and efficient synthesis of PROTACs.[18][]

Materials:

-

Azide-functionalized E3 ligase ligand

-

Alkyne-functionalized POI ligand

-

Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

-

Solvent (e.g., a mixture of t-BuOH and water)

Protocol:

-

Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in the solvent mixture.

-

Add the copper(I) catalyst to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by techniques like LC-MS.

-

Purify the final PROTAC product using preparative HPLC.

Western Blot for Determination of DC50 and Dmax

Western blotting is a widely used technique to quantify the degradation of a target protein.[15] The key parameters determined are the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[10]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Detection and Analysis:

-

Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[2]

-

Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[15]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[15]

-

HiBiT Assay for Protein Degradation

The HiBiT protein tagging system is a sensitive, real-time method for quantifying protein degradation.[22] It involves tagging the target protein with a small 11-amino-acid peptide (HiBiT) that can reconstitute a luminescent signal with a larger complementary polypeptide (LgBiT).[13]

Materials:

-

CRISPR-edited cells with the target protein endogenously tagged with HiBiT

-

LgBiT protein or expression vector

-

Luminescent substrate (e.g., Nano-Glo® Endurazine™)

-

Luminometer

Protocol:

-

Cell Plating: Plate the HiBiT-tagged cells in a white, multi-well plate.[22]

-

Substrate Addition: Add the luminescent substrate to the cells and incubate to allow for signal equilibration.[22]

-

PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells.[22]

-

Luminescence Measurement: Measure the luminescence signal kinetically over time using a luminometer.[22] The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.

-

Data Analysis: Calculate the degradation rate, DC50, and Dmax from the kinetic data.[13]

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[23]

Materials:

-

Cell culture reagents and transfection reagents (if needed)

-

PROTAC compound

-

Lysis buffer (non-denaturing)

-

Antibody against the POI or E3 ligase

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC compound and lyse them in a non-denaturing lysis buffer.[24]

-

Immunoprecipitation:

-

Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the captured protein complexes.[25]

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and a component of the E3 ligase complex to confirm their co-precipitation.[11]

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a technique used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as to assess the cooperativity of ternary complex formation.[6] The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein.[26]

Materials:

-

Fluorescently labeled ligand (tracer) for either the POI or the E3 ligase

-

Purified POI and E3 ligase proteins

-

PROTAC compound

-

Assay buffer

-

Microplate reader with FP capabilities

Protocol for Competitive Binding:

-

Assay Setup: In a microplate, combine the fluorescent tracer, the target protein (or E3 ligase), and a serial dilution of the PROTAC compound.[27]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

FP Measurement: Measure the fluorescence polarization in each well.[27]

-

Data Analysis: The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization. Plot the FP signal against the PROTAC concentration to determine the binding affinity (IC50 or Ki).[6]

Conclusion

The linker is a pivotal component of a PROTAC molecule, with its design and optimization being critical for achieving potent and selective protein degradation. A deep understanding of the interplay between linker length, composition, and rigidity is essential for the rational design of next-generation PROTACs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of PROTAC linkers, enabling researchers to make informed decisions in the development of novel protein degraders with improved therapeutic potential. The continued exploration of "linkerology" will undoubtedly unlock new possibilities in targeting the "undruggable" proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. promega.com [promega.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

Methodological & Application

Application Notes and Protocols for Boc-N-Amido-PEG4-propargyl in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Boc-N-Amido-PEG4-propargyl as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality for targeted protein degradation. The choice of linker is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ubiquitin ligase.

This compound is a versatile, heterobifunctional linker that offers several advantages in PROTAC design. The polyethylene glycol (PEG) chain enhances aqueous solubility and can improve pharmacokinetic properties. The terminal propargyl group allows for efficient and specific conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The Boc-protected amine provides a stable handle for subsequent deprotection and coupling to another molecular entity.

Core Concepts: The PROTAC Mechanism

PROTACs are bifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating the target protein from the cell. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple POI molecules.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. For this example, we will outline the synthesis of a hypothetical BRD4-targeting PROTAC, a common target in cancer therapy.

Protocol 1: Synthesis of Azide-Functionalized E3 Ligase Ligand

This protocol describes the functionalization of an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) with an azide group for subsequent click chemistry.

Materials:

-

E3 ligase ligand with a suitable functional group (e.g., amine)

-

Azido-acetic acid NHS ester

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add TEA or DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the azido-acetic acid NHS ester (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized E3 ligase ligand.

Protocol 2: Coupling of this compound to the Target Protein Ligand

This protocol describes the deprotection of the Boc group on the linker and subsequent amide bond formation with a target protein ligand (e.g., a JQ1 derivative for BRD4) that has a carboxylic acid handle.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Target protein ligand with a carboxylic acid group (e.g., JQ1-acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Solvents for purification (e.g., preparative HPLC)

Procedure:

-

Boc Deprotection:

-

Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine-PEG4-propargyl TFA salt is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the target protein ligand (e.g., JQ1-acid, 1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes.

-

Add the deprotected amine-PEG4-propargyl (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the target protein ligand-linker intermediate.

-

Protocol 3: Final PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to couple the two intermediates.

Materials:

-

Target protein ligand-linker intermediate (from Protocol 2)

-

Azide-functionalized E3 ligase ligand (from Protocol 1)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

Dissolve the target protein ligand-linker intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 - 0.3 eq) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 eq) in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for PROTAC synthesis and evaluation. These values are illustrative and will vary depending on the specific ligands and experimental conditions used.

Table 1: Representative Yields for PROTAC Synthesis Steps

| Step | Reaction | Typical Yield (%) |

| 1 | Azide Functionalization of E3 Ligand | 70-90 |

| 2 | Amide Coupling of Linker to POI Ligand | 50-80 |

| 3 | CuAAC "Click" Reaction | 60-95[1] |

Table 2: Illustrative In Vitro Efficacy Data for a BRD4-Targeting PROTAC

| Parameter | Value | Description |

| Binding Affinity (Kd, nM) | ||

| to BRD4 | 50-150 | Affinity of the PROTAC's warhead to the target protein. |

| to E3 Ligase (e.g., Cereblon) | 100-500 | Affinity of the PROTAC's anchor to the E3 ligase. |

| Protein Degradation | ||

| DC₅₀ (nM) | 10-100 | Concentration of the PROTAC required to degrade 50% of the target protein. |

| Dₘₐₓ (%) | >90 | Maximum percentage of target protein degradation. |

| Cellular Activity | ||

| IC₅₀ (nM) in cancer cell line | 20-200 | Concentration of the PROTAC causing 50% inhibition of cell viability. |

Visualizations

Caption: Workflow for PROTAC synthesis using this compound.

Caption: General mechanism of action for a PROTAC molecule.

Caption: Inhibition of BRD4 signaling pathway by a BRD4-targeting PROTAC.

References

Application Notes and Protocols: Boc Deprotection of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the context of peptide synthesis and the functionalization of polyethylene glycol (PEG) linkers.[1][2] The Boc group's stability in various conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic strategies.[3][4] This application note provides a detailed protocol for the efficient deprotection of Boc-protected PEG linkers, a critical step in the synthesis of PEGylated molecules for drug delivery and other biomedical applications. The protocol outlines the use of trifluoroacetic acid (TFA) for the cleavage of the Boc group, followed by methods for the isolation and purification of the resulting free amine.

Chemical Reaction Pathway

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[2] This is followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene and carbon dioxide, yielding the free amine.[2]

Caption: Boc Deprotection Reaction Pathway.

Experimental Protocols

This section details the materials and methods for the Boc deprotection of a PEG linker.

Materials

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Diethyl ether, cold

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Protocol 1: Standard Boc Deprotection with TFA

This protocol is suitable for most standard Boc-protected PEG linkers.

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6]

-

Cooling: Cool the solution to 0°C using an ice bath.[6]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6] If the substrate contains other acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[6]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[6] Continue stirring for an additional 1-2 hours.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6] The deprotected product should have a lower Rf value on TLC compared to the Boc-protected starting material.[6]

-

Work-up and Isolation:

-

Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[6] The product at this stage is the TFA salt of the amine.

-

Precipitation (Optional): The deprotected PEG-linker, as its ammonium salt, can often be precipitated by adding cold diethyl ether to the concentrated residue.[6]

-

Neutralization (for free amine): To obtain the free amine, dissolve the residue in an organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker as a free amine.[6]

-

Data Presentation: Reaction Conditions and Monitoring

| Parameter | Recommended Conditions | Notes |

| Concentration of PEG Linker | 0.1 - 0.2 M in DCM | Ensures good solubility of the PEG linker.[6] |

| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for sterically hindered groups.[6] |

| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control the reaction exotherm.[6] |

| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion.[7] |

| Monitoring Technique | TLC, LC-MS, ¹H NMR | ¹H NMR can be used to observe the disappearance of the Boc group's tert-butyl protons (singlet around 1.4 ppm).[6] |

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of PEG linkers.

References

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts.[2] It facilitates the regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively afford the 1,4-disubstituted product.[1][4] The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry, often serving as a bioisostere for the amide bond.[2][5] This powerful ligation technique has found widespread use in drug discovery, bioconjugation, and materials science.[1][5][6][7]

Reaction Mechanism

The mechanism of the CuAAC reaction is understood to proceed through a catalytic cycle involving a copper(I) intermediate. While initial proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically favored.[1][8] The active Cu(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4][9][10] The use of a stabilizing ligand is highly recommended to protect the Cu(I) from oxidation and disproportionation, and to accelerate the reaction.[11][12][13]

The key steps of the catalytic cycle are:

-

Formation of Copper-Acetylide: A copper(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.[2][]

-

Coordination and Cycloaddition: The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered metallacycle.[1][4]

-

Ring Contraction: This intermediate undergoes rapid ring contraction to a more stable dinuclear copper triazolide.[1]

-

Protonolysis and Product Release: Protonolysis of the copper-triazole bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]

Data Presentation: Typical Reaction Parameters

The optimal conditions for a CuAAC reaction can vary depending on the specific substrates and application. The following tables summarize common quantitative parameters for both small molecule synthesis and bioconjugation.

Table 1: General Reaction Parameters for Small Molecule Synthesis

| Parameter | Typical Range | Notes | Source(s) |

| Catalyst Loading | 0.25 - 5 mol% | Lower loadings are often sufficient for efficient reactions. | [15] |

| Ligand:Copper Ratio | 1:1 to 2:1 | Higher ratios can sometimes be inhibitory in organic solvents. | [15][16] |

| Reducing Agent | 5 - 10 mol% (if using Cu(II)) | Sodium ascorbate is the most common choice. | [15] |

| Temperature | 25 - 60 °C | Room temperature is often sufficient, but gentle heating can increase rates. | [13] |

| Solvent | t-BuOH/H₂O, DMF, DMSO, THF | Choice depends on substrate solubility. | [13] |

Table 2: General Reaction Parameters for Aqueous Bioconjugation

| Parameter | Typical Concentration | Notes | Source(s) |

| Copper Catalyst | 0.25 - 1 mM | Higher concentrations can be detrimental to biomolecules. | [15] |

| Ligand:Copper Ratio | 2:1 to 5:1 | A higher ligand ratio protects biomolecules from copper-mediated damage. | [9][15][17] |

| Reducing Agent | 5 mM | Sodium ascorbate is typically used. | [9] |

| Biomolecule Conc. | 25 - 50 µM | Reactions are often performed at low concentrations. | [18] |

| Buffer | PBS, HEPES, MOPS (pH 7-8) | Avoid buffers with high concentrations of chloride or Tris. | [9][13] |

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol describes a typical CuAAC reaction between an azide and a terminal alkyne for small molecule synthesis.

Materials:

-

Azide-containing starting material

-

Alkyne-containing starting material

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or THF)

-

Reaction vessel (e.g., round-bottom flask)

-

Stir plate and stir bar

-

Inert gas supply (optional but recommended)

Procedure:

-

To a reaction vessel, add the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents).

-

Dissolve the starting materials in the chosen solvent. If using a biphasic system like t-BuOH/H₂O, ensure vigorous stirring.

-

For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

In a separate vial, prepare the catalyst solution. For a 1 mol% catalyst loading, add CuSO₄·5H₂O (0.01 equivalents) and the ligand (e.g., TBTA, 0.01-0.02 equivalents) to a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Prepare a fresh solution of sodium ascorbate (0.05-0.10 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The color of the solution may change.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction, filtration, or chromatography depending on its properties.[4][13]

Protocol 2: Bioconjugation of a Protein with a Small Molecule

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing small molecule (e.g., a fluorescent dye or a drug).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing small molecule stock solution (e.g., in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine stock solution (optional, to scavenge reactive carbonyls)[17]

-

Microcentrifuge tubes or other suitable reaction vessels

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[18]

-

Add the azide-containing small molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[18]

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the desired final concentration in the reaction (e.g., final concentration of 0.25 mM copper and 1.25 mM ligand).[9] Let the premix stand for a few minutes.

-

Add the catalyst premix to the protein-azide mixture.

-

If using, add aminoguanidine to a final concentration of 25 µL.[17]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9]

-

Gently mix the reaction by inverting the tube or using a slow rotator. Incubate at room temperature for 1-3 hours, protected from light if using fluorescent probes.[19]

-

Purify the resulting protein conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and copper.[20]

Mandatory Visualizations

Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for a typical CuAAC reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Click Chemistry [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jenabioscience.com [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Click reaction ligands | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. axispharm.com [axispharm.com]

- 20. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols: Bioconjugation of Peptides with Boc-N-Amido-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This is achieved by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation. The heterobifunctional linker, Boc-N-Amido-PEG4-propargyl, is a versatile reagent that facilitates the precise installation of a PEGylated alkyne moiety onto a peptide.

This linker features a Boc-protected amine, which allows for directional conjugation to a peptide's C-terminus or an amino acid side chain, and a terminal propargyl group. The propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the highly efficient and specific ligation of the PEGylated peptide to another molecule bearing an azide group, such as a targeting ligand, a cytotoxic drug, or a fluorescent probe. A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, thereby inducing targeted protein degradation.

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides with this compound, including Boc deprotection, CuAAC conjugation, purification, and characterization of the final conjugate.

Key Applications

-

PROTAC Synthesis: this compound is a commonly used linker in the construction of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1]

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to antibodies, creating targeted cancer therapeutics.

-

Peptide Labeling: The propargyl group allows for the straightforward attachment of fluorescent dyes, radioisotopes, or other reporter molecules for imaging and diagnostic applications.[2]

-

Peptide Cyclization: Intramolecular click chemistry can be employed to generate cyclic peptides, which often exhibit enhanced stability and bioactivity.[3]

Experimental Protocols

This section details the multi-step process for the bioconjugation of a peptide with this compound, followed by a subsequent click chemistry reaction.

Protocol 1: Boc Deprotection of a Peptide

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide to expose the primary amine for conjugation.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Diethyl ether (cold)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Dissolve the Boc-protected peptide in a solution of 50% (v/v) TFA in DCM. A common ratio is 1 mL of the TFA/DCM mixture per 100 mg of peptide.

-

Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the deprotection can be monitored by TLC or LC-MS.

-

Upon completion, remove the TFA and DCM by rotary evaporation.

-

To precipitate the deprotected peptide, add cold diethyl ether to the concentrated residue.

-